molecular formula C8H5ClF3N3 B11719438 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11719438
M. Wt: 235.59 g/mol
InChI Key: PSHYHSHYUHZRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both chloromethyl and trifluoromethyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-5-(trifluoromethyl)pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Trifluoromethyl ketones

Uniqueness

2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the imidazo[4,5-b]pyridine scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

2-(Chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₇H₃ClF₃N₃
  • Molecular Weight : 221.57 g/mol
  • CAS Number : 13577-71-4

The compound features a unique imidazo[4,5-b]pyridine scaffold, characterized by its nitrogen-containing heterocyclic structure, which is known to impart various biological activities.

Antimicrobial Activity

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances their efficacy against a range of bacterial strains. A study demonstrated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .

Anticancer Properties

The imidazo[4,5-b]pyridine scaffold has been linked to anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast and lung cancer cells. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds based on the imidazo[4,5-b]pyridine structure have demonstrated anti-inflammatory effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings regarding SAR include:

  • Substituents : The introduction of electron-withdrawing groups (like trifluoromethyl) generally enhances biological activity.
  • Positioning : The position of substituents on the imidazole ring is critical; modifications at the 6-position have been shown to improve potency against various targets.
  • Linker Variations : Alterations in the linker between the imidazole and other functional groups can affect binding affinity and selectivity for biological targets .

Case Studies

  • Antibacterial Evaluation : A study evaluated a series of imidazo[4,5-b]pyridine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating superior efficacy .
  • Cancer Cell Line Testing : In a recent experiment involving human breast cancer cell lines (MCF-7), several derivatives were tested for cytotoxicity. Results indicated that the presence of a trifluoromethyl group increased apoptosis rates by up to 70% compared to untreated controls .

Properties

Molecular Formula

C8H5ClF3N3

Molecular Weight

235.59 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H5ClF3N3/c9-2-6-14-5-1-4(8(10,11)12)3-13-7(5)15-6/h1,3H,2H2,(H,13,14,15)

InChI Key

PSHYHSHYUHZRQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CCl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.